N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide
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Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide is a heterocyclic compound that features a thiophene ring fused with a pyridine ring and linked to a picolinamide moiety
Mechanism of Action
The mode of action of such compounds often involves binding with high affinity to multiple receptors, which can lead to changes in cellular processes and biochemical pathways . The pharmacokinetics of these compounds can vary widely, affecting their absorption, distribution, metabolism, and excretion (ADME) properties, and thus their bioavailability .
The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .
Biochemical Analysis
Biochemical Properties
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can modulate the activity of these enzymes, potentially enhancing their antioxidant effects. Additionally, this compound may bind to specific protein receptors, altering their conformation and activity .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate signaling pathways related to cell survival and proliferation, such as the PI3K/Akt pathway . This activation can lead to increased cell survival and growth. Furthermore, this compound can modulate the expression of genes involved in oxidative stress responses, inflammation, and apoptosis . These changes in gene expression can have significant impacts on cellular function and health.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in oxidative stress responses, thereby modulating their activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, such as inflammation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that the compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and reduced inflammation . At higher doses, it may cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent. It is important to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . Additionally, this compound can influence metabolic flux and metabolite levels, potentially altering cellular metabolism . These interactions can have significant impacts on the compound’s overall biological activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation . For example, it may interact with transporters involved in the uptake and efflux of small molecules, affecting its intracellular concentration . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it may exert its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form an intermediate.
Amidation: The intermediate is then subjected to an amidation reaction with picolinamide under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiophene and pyridine derivatives.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide.
Pyridine Derivatives: Compounds such as 3-acetylpyridine and 2-picolinamide.
Uniqueness
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)picolinamide is unique due to its combined structural features of thiophene, pyridine, and picolinamide moieties. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-16(15-3-1-2-5-18-15)19-9-12-7-14(10-17-8-12)13-4-6-21-11-13/h1-8,10-11H,9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJCZMMUZFZKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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